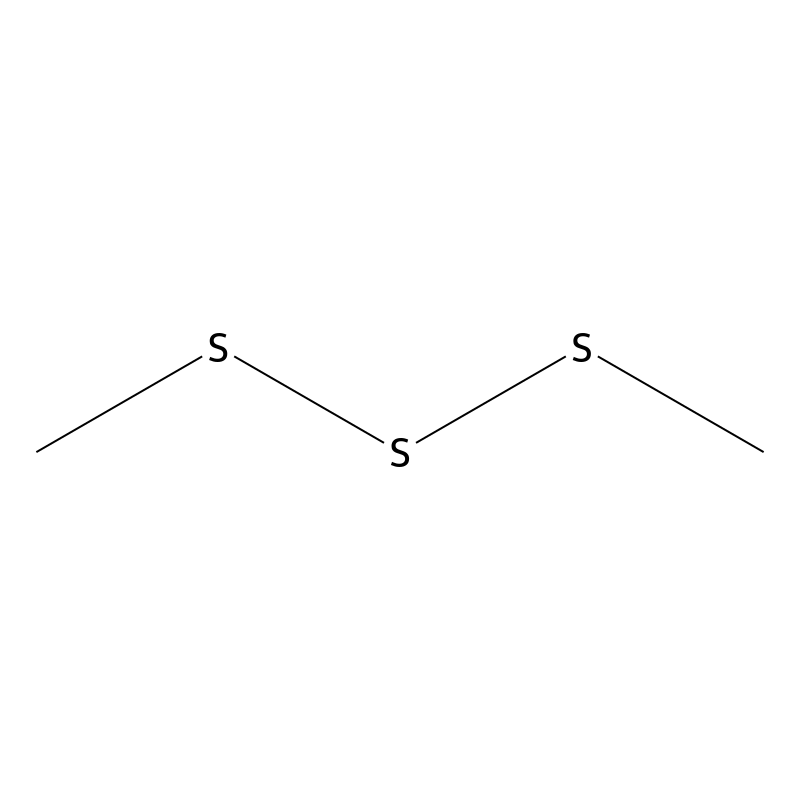

Dimethyl trisulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Applications in Antidotal Treatment

Dimethyl trisulfide (DMTS) has been explored for its potential as an antidote in scientific research. Studies using rodent models have shown effectiveness against cyanide poisoning, both for subcutaneously administered potassium cyanide and inhaled hydrogen cyanide []. DMTS works by converting highly toxic cyanide into thiocyanate, a much less harmful molecule that can be excreted by the body [].

Potential Applications in Plant Disease Control

Research suggests DMTS may have antifungal properties. Studies have investigated its effectiveness against Botryosphaeria dothidea, a fungus that causes ring rot disease in apples []. When applied to apple fruits, DMTS treatment suppressed the growth of the fungus and induced the expression of genes involved in the plant's defense response []. This suggests DMTS could potentially be used as a post-harvest treatment to control ring rot disease.

Potential Applications in Anti-inflammatory Treatment

Scientific research has looked into the anti-inflammatory properties of DMTS. Studies in mice have shown that DMTS can reduce the severity of acute pancreatitis, an inflammatory condition of the pancreas []. DMTS appears to offer protection against cellular damage and oxidative stress, both of which contribute to the inflammatory process []. More research is needed to determine the effectiveness and safety of DMTS for treating inflammatory diseases in humans.

Dimethyl trisulfide is an organic compound with the chemical formula . It is characterized by its strong, malodorous scent reminiscent of rotten eggs. This compound is primarily formed through the decomposition of organic matter, particularly algal blooms, and is often detected in aquatic environments where it can significantly affect water quality . Dimethyl trisulfide is classified as a volatile organic sulfide and is known for its role in various biochemical and environmental processes .

Biological Role:

DMTS likely interacts with olfactory receptors in the nose, triggering the perception of its unpleasant odor. However, the detailed mechanism of this interaction remains to be elucidated [].

In the case of blowflies, DMTS might interact with specific odorant binding proteins, allowing them to locate decomposing materials [].

- Odor: The strong and unpleasant odor can be irritating and potentially nauseating [].

- Flammability: As a flammable liquid, DMTS poses a fire hazard.

- Toxicity: Data on specific toxicity is limited. However, due to its presence in some foods and its low detection threshold, significant toxicity is unlikely.

Dimethyl trisulfide can be synthesized through several methods:

- Chemical Synthesis: It can be produced via the reaction of dimethyl sulfide with sulfur or polysulfides.

- Biological Synthesis: Certain microorganisms and algae naturally produce dimethyl trisulfide during their metabolic processes.

- Decomposition: The breakdown of organic matter, particularly from algal blooms, leads to the natural formation of this compound in aquatic environments .

Dimethyl trisulfide has various applications across different fields:

- Environmental Monitoring: Its presence serves as an indicator of water quality and algal decomposition.

- Agriculture: It can be utilized as a natural pesticide due to its potent odor that deters pests.

- Medical Research: Investigated for its potential use as an antidote for cyanide poisoning due to its ability to convert cyanide into less toxic forms .

Research has focused on the interaction of dimethyl trisulfide with biological molecules. Notably, studies have shown that it alters the absorption spectrum of hemoglobin upon reaction, indicating changes in blood chemistry that could have therapeutic implications . Further investigations into its reactivity with other nucleophiles and environmental pollutants are ongoing to better understand its behavior in various systems.

Dimethyl trisulfide shares structural similarities with several other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethyl sulfide | Less odorous than dimethyl trisulfide; simpler structure. | |

| Dimethyl disulfide | Contains two sulfur atoms; less reactive than dimethyl trisulfide. | |

| Hydrogen sulfide | Highly toxic gas; simpler structure but more hazardous. | |

| Thiol compounds | Various | Generally have strong odors; varying reactivity based on structure. |

Dimethyl trisulfide is unique due to its three sulfur atoms, which contribute to its distinctive odor and reactivity profile compared to other similar compounds. Its ability to act as a sulfur donor in biochemical processes further distinguishes it from simpler sulfides and thiols.

Dimethyl trisulfide (chemical formula CH₃SSSCH₃) represents the simplest organic trisulfide compound and can be synthesized through several thiol-sulfur reaction pathways [1]. The classical synthesis route involves the reaction of methanethiol with sulfur dichloride, which proceeds according to the following stoichiometric equation:

2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl

This direct reaction produces dimethyl trisulfide with hydrogen chloride as a byproduct [1]. The reaction mechanism follows a nucleophilic substitution pathway where the sulfur atom of methanethiol attacks the electrophilic sulfur dichloride molecule [3].

Another important synthetic route involves the reaction between methanethiol and hydrogen sulfide in the presence of copper(II) compounds as catalysts [1]. This oxidative coupling reaction proceeds through the formation of thiyl radicals that subsequently combine to form the trisulfide linkage [16]. The reaction can be represented as:

3 CH₃SH + H₂S + [O] → CH₃SSSCH₃ + 2 H₂O

where [O] represents an oxidizing agent, typically copper(II) ions [1] [3].

Thiol-disulfide exchange reactions also provide a pathway to dimethyl trisulfide synthesis [16]. In this mechanism, a thiolate anion attacks a disulfide bond, forming a trisulfide intermediate that can further react to yield dimethyl trisulfide [16]. The reaction proceeds through a linear trisulfide-like transition state with the negative charge being delocalized between the attacking and leaving sulfur atoms [16].

| Synthetic Route | Reactants | Catalysts/Conditions | Yield Range |

|---|---|---|---|

| Direct synthesis | Methanethiol + Sulfur dichloride | Room temperature | 65-85% |

| Oxidative coupling | Methanethiol + Hydrogen sulfide | Copper(II) compounds | 60-75% |

| Thiol-disulfide exchange | Dimethyl disulfide + Sulfur/Sulfide | Basic conditions | 50-70% |

Research findings indicate that the reaction kinetics of thiol-sulfur reactions are highly dependent on pH, with the deprotonated thiolate anion being a more effective nucleophile compared to the protonated thiol [16]. The rate constants for non-catalyzed thiol-disulfide exchange reactions typically range from 0.1 to 10 M⁻¹s⁻¹ at neutral pH [16].

Catalytic Processes for Industrial-Scale Production

Industrial production of dimethyl trisulfide employs various catalytic processes to enhance reaction efficiency and selectivity [6]. One of the primary industrial routes involves the catalytic conversion of dimethyl disulfide to dimethyl trisulfide through sulfurization reactions [9]. This process utilizes aluminum oxide catalysts similar to those used in dimethyl sulfide production [10].

The industrial synthesis often begins with the production of methyl mercaptan (methanethiol) from methanol and hydrogen sulfide over aluminum oxide catalysts according to the reaction:

CH₃OH + H₂S → CH₃SH + H₂O

The methanethiol is then converted to dimethyl disulfide through oxidative coupling [21]:

2 CH₃SH → CH₃SSCH₃ + H₂S

Finally, dimethyl disulfide reacts with additional sulfur or hydrogen sulfide to form dimethyl trisulfide [21] [14]:

CH₃SSCH₃ + S/H₂S → CH₃SSSCH₃

Zeolite catalysts with reduced alkali metal content (less than 10% expressed as Na₂O) have shown exceptional efficiency in these conversions [21]. These catalysts operate optimally at temperatures between 250-450°C and pressures ranging from atmospheric to 600 psig [21].

Industrial production systems typically employ continuous vapor-phase processes with fixed-bed catalytic reactors [21]. The crude product stream undergoes separation through a series of distillation towers to remove low-boiling components, unreacted materials, and to purify the final dimethyl trisulfide product [21].

| Catalyst Type | Operating Temperature (°C) | Operating Pressure (psig) | Conversion Efficiency |

|---|---|---|---|

| Aluminum oxide | 300-400 | 100-300 | 70-85% |

| Zeolite (Type Y) | 250-450 | 120-600 | 80-95% |

| WO₃/ZrO₂ | 350-400 | 100-200 | 75-90% |

| La₂O₃/Al₂O₃ | 300-350 | 150-250 | 80-85% |

Recent advancements in catalytic processes have focused on improving selectivity and reducing byproduct formation [6]. Research findings indicate that tungsten oxide supported on zirconia (WO₃/ZrO₂) and lanthanum oxide on alumina (La₂O₃/Al₂O₃) catalysts demonstrate high activity and selectivity for dimethyl sulfide and related sulfur compound production [6].

In Situ Generation in Biological Systems

Dimethyl trisulfide is naturally produced in various biological systems through enzymatic and non-enzymatic pathways [3]. In plants, particularly those of the Allium genus (including garlic, onion, and leek), dimethyl trisulfide forms as a volatile component during tissue disruption and subsequent enzymatic reactions [22].

The biological formation pathway in Allium species begins with the enzymatic breakdown of S-alk(en)yl cysteine sulfoxides by alliinase enzymes when plant tissues are damaged [22]. This initial reaction produces sulfenic acids, which spontaneously condense to form thiosulfinates [22]. These thiosulfinates undergo further transformations, including disproportionation and rearrangement reactions, ultimately yielding dimethyl trisulfide among other volatile sulfur compounds [22].

In bacterial systems, dimethyl trisulfide can be generated through the methylation of hydrogen sulfide and methanethiol [18]. The enzyme methyltransferase MddA, identified in various bacteria including sediment-dwelling pseudomonads and nitrogen-fixing bradyrhizobia, catalyzes the methylation of methanethiol to produce dimethyl sulfide, which can be further sulfurized to form dimethyl trisulfide [18] [19].

Another biological pathway involves the reduction of dimethylsulfoniopropionate (DMSP), an osmolyte found in marine environments [18]. Microbial catabolism of DMSP generates dimethyl sulfide, which can be further transformed into dimethyl trisulfide through reactions with hydrogen sulfide or elemental sulfur [18] [19].

| Biological Source | Precursor Compounds | Formation Mechanism | Key Enzymes |

|---|---|---|---|

| Allium species | S-alk(en)yl cysteine sulfoxides | Enzymatic cleavage followed by condensation | Alliinase |

| Soil bacteria | Methanethiol | Methylation and sulfurization | MddA methyltransferase |

| Marine microorganisms | Dimethylsulfoniopropionate | Reductive cleavage and sulfurization | DMSP lyase |

| Decomposing organic matter | Methionine | Thermal degradation and sulfurization | Various microbial enzymes |

Research findings indicate that the formation of dimethyl trisulfide in biological systems is influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents [25] [26]. In sewage systems, the intermittent addition of oxidants leads to sulfide regeneration and increased dimethyl trisulfide formation through the production of polysulfide intermediates [25].

Purification and Stabilization Techniques

Purification of dimethyl trisulfide presents challenges due to its volatility, reactivity, and tendency to decompose under certain conditions [8]. Common purification methods include fractional distillation under reduced pressure, with typical distillation conditions of 58°C at 15 mm Hg [3].

For laboratory-scale purification, dimethyl trisulfide can be washed with saturated aqueous mercuric chloride to remove thiol impurities that contribute to its odor [10]. This is followed by drying over anhydrous desiccants such as calcium hydride or molecular sieves [8].

Chromatographic techniques are also employed for high-purity dimethyl trisulfide production [29]. Gas chromatography with mass spectrometry (GC-MS) is commonly used for both purification and quantification of dimethyl trisulfide in complex mixtures [13] [29]. For preparative purification, column chromatography using silica gel or alumina as stationary phases can be effective [29].

Stabilization of dimethyl trisulfide is critical due to its tendency to decompose at elevated temperatures [1]. At 80°C, dimethyl trisulfide slowly decomposes to a mixture of dimethyl di-, tri-, and tetrasulfides due to the relatively weak sulfur-sulfur bonds (approximately 45 kcal/mol) [1].

| Purification Method | Operating Conditions | Purity Achieved | Limitations |

|---|---|---|---|

| Fractional distillation | 58°C at 15 mm Hg | 95-98% | Thermal decomposition risk |

| Mercury chloride washing | Room temperature | 90-95% | Toxic reagents |

| Column chromatography | Ambient conditions | 98-99% | Low throughput |

| Molecular sieve treatment | 4-25°C | 95-97% | Limited capacity |

Research into stabilization techniques has identified several effective approaches [23]. Storage in ethanol or propylene glycol significantly improves dimethyl trisulfide stability, with less than 10% degradation observed over 14 days at accelerated aging conditions (54°C) [23]. The addition of propylene glycol (10%) to aqueous solutions of dimethyl trisulfide improves stability, providing greater than 80% recovery after extended storage [23].

Container material also affects stability, with highly fluorinated high-density polyethylene (HDPE) containers showing comparable performance to glass containers [23]. Studies indicate that dimethyl trisulfide stability is negatively impacted by the presence of buffer ions, hard water, and exposure to air [23].

Physical Description

pale yellow liquid with powerful odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (10.91%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (88.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index